3-(3-chlorobenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-[(3-CHLOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes a chromeno[6,7-e][1,3]oxazine core, which is fused with various substituents, including a chlorophenyl group, a methyl group, and a propyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 3-[(3-CHLOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can be achieved through various synthetic routes. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically involves heating the reactants in the presence of a base, such as sodium methoxide (MeONa), in a solvent like butanol (BuOH). This process leads to the formation of the desired oxazine derivative through cyclization reactions .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique utilizes microwave radiation to accelerate chemical reactions, resulting in shorter reaction times and higher yields. The use of microwave-assisted synthesis has been reported for the preparation of various oxazine derivatives, including those with antifungal activity .
Chemical Reactions Analysis
3-[(3-CHLOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the aromatic rings or the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), which can replace the chlorine atom with other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while nucleophilic substitution at the chlorophenyl group may result in the formation of various substituted derivatives .
Scientific Research Applications
3-[(3-CHLOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications due to its unique chemical structure and properties.
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in various synthetic pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and medicinal chemistry research.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. .
Mechanism of Action
The mechanism of action of 3-[(3-CHLOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity.
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases. By inhibiting or activating these enzymes, the compound can affect various cellular processes.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway.
Comparison with Similar Compounds
3-[(3-CHLOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives and pyrrolopyrazine derivatives.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar heterocyclic core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and are known for their antimicrobial, anti-inflammatory, and anticancer activities.
The uniqueness of 3-[(3-CHLOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of substituents and ring structures, which impart unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H22ClNO3 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H22ClNO3/c1-3-5-16-10-20(25)27-22-14(2)21-17(9-19(16)22)12-24(13-26-21)11-15-6-4-7-18(23)8-15/h4,6-10H,3,5,11-13H2,1-2H3 |
InChI Key |
UPVAKTAPGUXQLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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